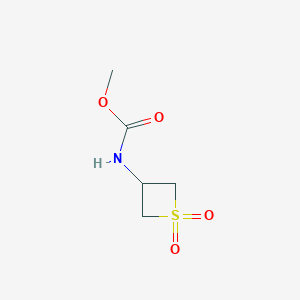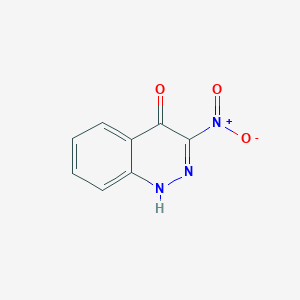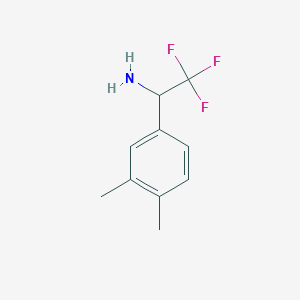
1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound characterized by the presence of a trifluoroethylamine group attached to a dimethylphenyl ring
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 3,4-dimethylphenylamine with a trifluoroethylating agent under controlled conditions. One common method involves the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoroethylamine group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethylamine group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine exerts its effects involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function. This compound may modulate signaling pathways and enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine can be compared with similar compounds such as:
3,4-Dimethylphenylamine: Lacks the trifluoroethylamine group, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine: Lacks the dimethylphenyl ring, leading to different reactivity and applications.
1-(3,4-Dimethyl-phenyl)-ethylamine:
The presence of the trifluoroethylamine group in this compound imparts unique properties, making it distinct from these related compounds.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
XHJWMEAIDFIXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

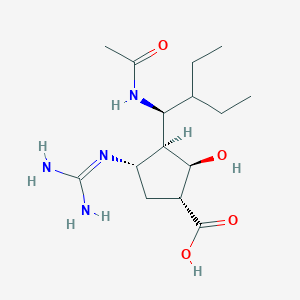

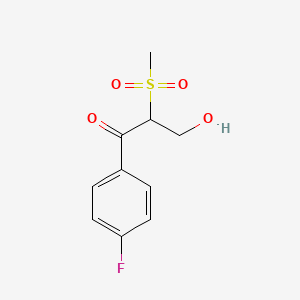

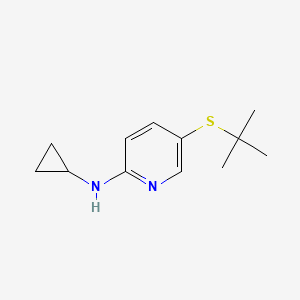
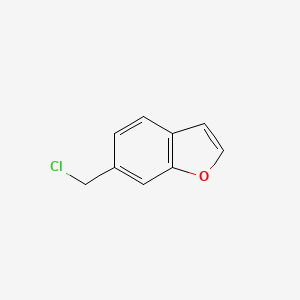
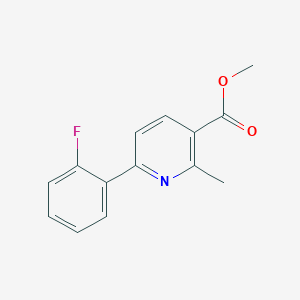
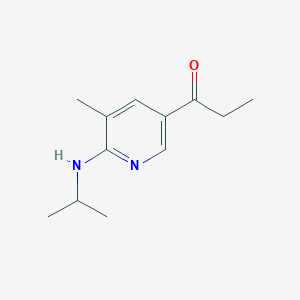
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
